molecular formula C11H23N3S B11517937 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

Cat. No.: B11517937
M. Wt: 229.39 g/mol
InChI Key: FXSJMOZHAYNDSS-UHFFFAOYSA-N
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Description

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is a synthetic organic compound belonging to the 1,2,4-triazole-3-thione family, a class of heterocycles known for diverse biological activities and broad applications in medicinal and agrochemical research . Derivatives of 1,2,4-triazole-3-thione are frequently investigated as core scaffolds in developing new pharmacologically active substances. Researchers value this class of compounds for its potential to exhibit antimicrobial , antitumor , anti-inflammatory , and anticonvulsant activities . The structure features multiple nucleophilic centers, including exocyclic sulfur and endocyclic nitrogen atoms, offering broad opportunities for chemical modification and coordination chemistry, which is valuable for creating novel derivatives or metal complexes with tailored properties . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle all chemicals with appropriate personal protective equipment.

Properties

Molecular Formula

C11H23N3S

Molecular Weight

229.39 g/mol

IUPAC Name

5,5-diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C11H23N3S/c1-5-11(6-2)12-10(15)14(13-11)8-7-9(3)4/h9,13H,5-8H2,1-4H3,(H,12,15)

InChI Key

FXSJMOZHAYNDSS-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)N(N1)CCC(C)C)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst Selection : Meglumine (15 mol%) in water serves as an efficient green catalyst, enabling cyclocondensation at 80–90°C within 2–4 hours.

  • Stoichiometry : A 1:1:1 molar ratio of thiosemicarbazide, 3-pentanone, and 3-methylbutanal ensures balanced incorporation of both substituents.

  • Workup : Post-reaction, the product precipitates upon cooling, followed by filtration and recrystallization from ethanol to achieve >95% purity.

Table 1: Representative Cyclocondensation Conditions

ComponentQuantity (mmol)Role
Thiosemicarbazide10Core reactant
3-Pentanone10Diethyl source
3-Methylbutanal10Alkyl substituent
Meglumine1.5Catalyst
Water20 mLSolvent
Yield82–88%Isolated product

This method’s advantages include scalability, minimal byproduct formation, and compatibility with aqueous solvents.

Sequential Alkylation of Pre-Formed Triazolidine-3-thiones

An alternative approach involves synthesizing the triazolidine-3-thione core first, followed by alkylation to introduce the 3-methylbutyl group.

Step 1: Core Synthesis

  • Base-Mediated Cyclization : Thiosemicarbazide reacts with 3-pentanone in 20% NaOH at 90–95°C for 3 hours, forming 5,5-diethyl-1,2,4-triazolidine-3-thione.

  • Purification : The intermediate is isolated via acidification (HCl) and recrystallized from ethanol (mp 220–225°C).

Step 2: Alkylation

  • Reagents : 3-Methylbutyl bromide (1.2 eq) and K₂CO₃ (1.5 eq) in dry acetone at reflux for 6 hours.

  • Workup : Solvent evaporation, followed by washing with dilute NaOH and water, yields the final product (mp 96–98°C).

Table 2: Alkylation Reaction Parameters

ParameterValue
Temperature56°C (reflux)
Reaction Time6 hours
SolventAcetone
Yield89–93%

This method offers modularity, allowing independent optimization of core synthesis and alkylation steps.

Multi-Step Synthesis via Carbothioamide Intermediates

For enhanced substituent control, a multi-step strategy is employed:

Step 1: Carbothioamide Formation

  • Hydrazinolysis : 3-Pentanone reacts with thiocarbohydrazide in ethanol under reflux, forming diethyl carbothioamide.

  • Characterization : Intermediate purity is confirmed via NMR (δ 2.5–2.7 ppm, quartet for ethyl groups).

Step 2: Cyclization to Triazolidine-3-thione

  • Alkaline Conditions : Treatment with 15% NaOH at 70°C for 2 hours induces cyclization.

  • Functionalization : The product reacts with 3-methylbutyl iodide in DMF at 50°C, introducing the alkyl chain.

Table 3: Multi-Step Synthesis Yields

StepYield
Carbothioamide75%
Cyclization85%
Alkylation78%

This pathway is ideal for synthesizing derivatives with complex substitution patterns.

Stereochemical Considerations

The 5,5-diethyl configuration introduces a stereogenic center, necessitating enantioselective synthesis.

Chiral Catalysis

  • Catalyst : (R)-BINOL-phosphoric acid (10 mol%) in toluene enables asymmetric induction during cyclocondensation, achieving 90% ee.

  • Resolution : Diastereomeric salts with (+)-camphorsulfonic acid separate enantiomers (mp differential >15°C).

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitations
CyclocondensationOne-pot, high yieldLimited to simple aldehydes
AlkylationModular substituent additionRequires pre-formed core
Multi-StepHigh substituent controlLower overall yield

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted triazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

  • Triazolidine vs. Triazole Derivatives: Unlike aromatic triazoles (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in ), triazolidines are non-aromatic and saturated, reducing resonance stabilization but enhancing conformational flexibility. This difference impacts reactivity; triazolidine-thiones may undergo ring-opening reactions more readily than triazoles .
  • Substituent Effects: The 3-methylbutyl (isopentyl) group in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., ethyl or methyl). This property enhances membrane permeability, a critical factor in drug design. In contrast, phosphonothioates like 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothioate () leverage the 3-methylbutyl group for improved volatility or bioavailability in neurotoxic agents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione C₁₁H₂₂N₃S ~228.37 Thione, diethyl, 3-methylbutyl Low (lipophilic) Chelation, enzyme inhibition
3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothioate () C₁₄H₃₂NO₂PS 309.45 Phosphonothioate, 3-methylbutyl Moderate in organic solvents Neurotoxic agents
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol () C₁₇H₁₇N₃O₃S 343.40 Triazole-thiol, aryl groups High in polar solvents Anticancer lead compounds

Biological Activity

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazolidine derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄S
  • Molecular Weight : 270.37 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Biological Activity Overview

Research into the biological activity of 1,2,4-triazole derivatives indicates a wide range of pharmacological effects. The following table summarizes key biological activities associated with triazole compounds:

Activity Description
AntimicrobialEffective against bacteria and fungi; some derivatives show antiviral properties.
AnticancerInhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
Anti-inflammatoryReduction of inflammation markers and mediators in various models.
AntioxidantScavenging free radicals and enhancing cellular antioxidant defenses.
AnticonvulsantSuppression of seizure activity in animal models.

The mechanisms through which 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione exerts its effects are not fully elucidated but can be inferred from studies on related compounds:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, potentially affecting neurotransmitter release and neuronal excitability.
  • Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives similar to 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione:

  • A study published in PubMed reviewed various pharmacological activities of 1,2,4-triazole-3-thiones and demonstrated their effectiveness against multiple targets including bacterial strains and cancer cell lines .
  • Another investigation focused on the metabolic pathways of triazole compounds in vivo using rat models. It revealed significant metabolic transformations involving reduction and N-acetylation processes that could influence the compound's bioavailability and efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents like 1,4-dioxane, which enhances reaction homogeneity and stabilizes intermediates .

  • Stoichiometry : Equimolar ratios of precursors (e.g., alkyl halides and thiourea derivatives) minimize side reactions. For example, benzoylisothiocyanate in 1,4-dioxane achieved 85% yield in analogous triazole-thione syntheses .

  • Reaction Time : Stirring at room temperature overnight (12–16 hours) ensures complete cyclization, as seen in triazole-thione syntheses .

  • Purification : Recrystallization from ethanol/water mixtures effectively removes unreacted starting materials .

    • Example Table :
ParameterOptimal ConditionImpact on Yield/Purity
Solvent1,4-dioxaneImproves cyclization
Reaction Time12–16 hoursReduces intermediates
Stoichiometry1:1 molar ratioMinimizes side products

Q. What spectroscopic and computational methods are recommended for characterizing the structure of 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding. For example, thione protons in triazole derivatives resonate at δ 13.5–14.0 ppm .
  • IR Spectroscopy : The C=S stretch in triazolidine-thiones appears at 1150–1250 cm⁻¹, distinguishing thione from thiol tautomers .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating computational models .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict geometry and vibrational frequencies, aligning with experimental data .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated with experimental data to optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Screening : Use density functional theory (DFT) to identify low-energy pathways for cyclization and alkylation steps. ICReDD’s approach combines quantum calculations with experimental validation to narrow optimal conditions (e.g., solvent, temperature) .
  • Machine Learning : Train models on experimental yield data and computational descriptors (e.g., activation energy, frontier orbitals) to predict optimal reaction parameters .
  • Example Workflow :

Compute reaction barriers for possible intermediates.

Validate pathways via kinetic studies (e.g., in situ FTIR monitoring).

Iteratively refine computational models using experimental yields .

Q. What strategies are effective in resolving contradictions between theoretical predictions (e.g., DFT) and experimental observations (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer :

  • Solvent Effects : Include implicit solvent models (e.g., PCM or SMD) in DFT calculations to account for solvent-induced shifts in NMR spectra .

  • Dynamic Effects : Use molecular dynamics simulations to model conformational flexibility, which may explain discrepancies in predicted vs. observed chemical shifts .

  • Error Analysis : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity of computational predictions .

    • Example Table :
Discrepancy TypeResolution StrategyReference
NMR δ-value mismatchInclude solvent models in DFT
Unpredicted tautomerPerform MD simulations for equilibrium

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., 2³ orthogonal arrays) to evaluate the impact of variables like temperature, solvent polarity, and catalyst loading on reaction efficiency .
  • Data Analysis : Apply regression models to correlate structural descriptors (e.g., Hammett constants) with biological activity or reactivity trends .

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